3-(2-Nitrovinyl)thiophene

Übersicht

Beschreibung

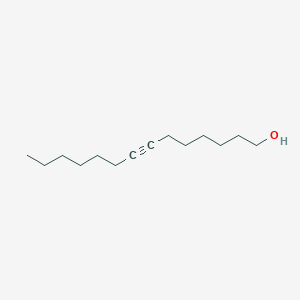

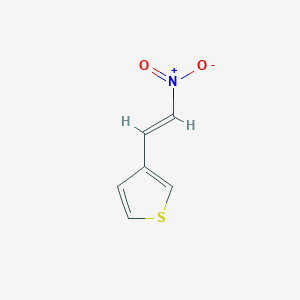

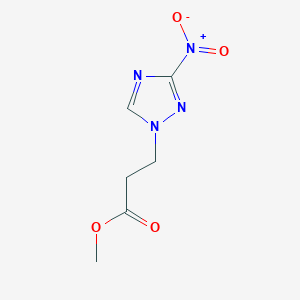

3-(2-Nitrovinyl)thiophene is a chemical compound with the molecular formula C6H5NO2S . It contains a total of 15 bonds, including 10 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aliphatic), and 1 Thiophene .

Synthesis Analysis

Experimental and theoretical studies of 2-(2-Nitrovinyl) thiophene were conducted using density functional theory (DFT/ B3LYP) at 6-311G basis sets . The reaction of thiophene with paraformaldehyde in the presence of sulfuric acid, DDQ and CH3CN at reflux (80 °C) for 5 h afforded 2-thiophenecarboxaldehyde .Molecular Structure Analysis

The molecular structure of 2-(2-Nitrovinyl) thiophene was evaluated using density functional theory (DFT/ B3LYP) at 6-311G basis sets . Several bond parameters, namely bond lengths, bond angles, and dihedral angles, were evaluated .Chemical Reactions Analysis

The observed HOMO and LUMO energy gaps affirm that the charge transfer happens inside the title compound . Molecular Electrostatic Potential Map, first hyperpolarizability, and Fukui functions calculations had been additionally done with the same level of basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Nitrovinyl) thiophene were evaluated using density functional theory (DFT/ B3LYP) at 6-311G basis sets . The title compound was characterized through spectroscopic techniques by the usage of FTIR (400–4000 cm−1), FT-Raman (50–4000 cm−1), UV–Visible, and NMR spectra both theoretically and experimentally .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopic Analysis

“3-(2-Nitrovinyl)thiophene” has been studied for its molecular geometry, vibrational analysis, and electronic absorption spectra through experimental and theoretical approaches using density functional theory (DFT/B3LYP) at 6-311G basis sets .

Organic Electronics and Photovoltaics

Thiophene derivatives are integral in the development of narrow-bandgap fused-ring compounds for organic electronics and photovoltaic applications due to their desirable electronic properties .

Synthetic Chemistry

The compound can be involved in base-mediated condensation reactions and Cu-catalyzed intramolecular arylthiolation, which are pivotal in synthesizing various thiophene derivatives .

Biological Activity

Thiophene-based analogs, including “3-(2-Nitrovinyl)thiophene”, are explored for their potential biological activities. They serve as a foundation for medicinal chemists to develop compounds with diverse biological effects .

Therapeutics

Specific thiophene derivatives are used as raw materials in synthesizing anticancer agents and anti-atherosclerotic agents, indicating potential therapeutic applications for “3-(2-Nitrovinyl)thiophene” in these areas .

Metal Complexing Agents

Some thiophenes act as metal complexing agents, which could extend to “3-(2-Nitrovinyl)thiophene”, allowing it to play a role in coordination chemistry .

Insecticide Development

Thiophenes are also utilized in developing insecticides, suggesting that “3-(2-Nitrovinyl)thiophene” may find applications in this field as well .

Wirkmechanismus

Target of Action

3-(2-Nitrovinyl)thiophene is a type of thiophene-based compound . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Experimental and theoretical studies of 2-(2-nitrovinyl)thiophene were conducted using density functional theory (dft/b3lyp) at 6-311g basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra . The observed HOMO and LUMO energy gaps affirm that the charge transfer happens inside the title compound .

Biochemical Pathways

Thiophene derivatives are known to have a prominent role in the advancement of organic semiconductors .

Pharmacokinetics

The pharmacokinetics of thiophene derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Zukünftige Richtungen

The properties of 2-(2-Nitrovinyl) thiophene suggest that the title compound is an exquisite candidate for organic solar cells . A study has been conducted to examine the correlation among the structural and optoelectronic properties of the molecules by investigating how electron-donating and electron-withdrawing groups affect the geometry and electronic properties along with the photophysical properties of the molecules .

Eigenschaften

IUPAC Name |

3-[(E)-2-nitroethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLSHYMRBHFIAN-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Nitrovinyl)thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid](/img/structure/B1621641.png)

![2-[(Heptafluoropropyl)sulfanyl]acetic acid](/img/structure/B1621651.png)

![3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride](/img/structure/B1621653.png)